2-(3-Aminopiperidin-1-yl)-6-ethylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminopiperidin-1-yl)-6-ethylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an aminopiperidine group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopiperidin-1-yl)-6-ethylpyrimidin-4(3H)-one typically involves the reaction of 3-aminopiperidine with 6-ethylpyrimidin-4-one under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopiperidin-1-yl)-6-ethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The aminopiperidine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(3-Aminopiperidin-1-yl)-6-ethylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Aminopiperidin-1-yl)-6-ethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Linagliptin: A dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes.
Pyrimidine Derivatives: Various pyrimidine derivatives with different substituents exhibit diverse biological activities.
Uniqueness
2-(3-Aminopiperidin-1-yl)-6-ethylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aminopiperidine group and an ethyl group on the pyrimidine ring differentiates it from other similar compounds and may contribute to its unique activity profile .
Properties
Molecular Formula |
C11H18N4O |
---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
2-(3-aminopiperidin-1-yl)-4-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H18N4O/c1-2-9-6-10(16)14-11(13-9)15-5-3-4-8(12)7-15/h6,8H,2-5,7,12H2,1H3,(H,13,14,16) |
InChI Key |
BZSXGHXMPRNUDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2CCCC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.